5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16186384
InChI: InChI=1S/C14H14O3S/c1-16-14(17-2)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9,14H,1-2H3
SMILES:
Molecular Formula: C14H14O3S
Molecular Weight: 262.33 g/mol

5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC16186384

Molecular Formula: C14H14O3S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde -

Specification

Molecular Formula C14H14O3S
Molecular Weight 262.33 g/mol
IUPAC Name 5-[4-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde
Standard InChI InChI=1S/C14H14O3S/c1-16-14(17-2)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9,14H,1-2H3
Standard InChI Key LFEWBTQIGATHPR-UHFFFAOYSA-N
Canonical SMILES COC(C1=CC=C(C=C1)C2=CC=C(S2)C=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a carbaldehyde group and at the 5-position with a 4-(dimethoxymethyl)phenyl group. The dimethoxymethyl moiety introduces steric bulk and electron-donating effects, which influence both reactivity and intermolecular interactions. The IUPAC name is 5-[4-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde, reflecting its substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₄O₃S
Molecular Weight262.33 g/mol
IUPAC Name5-[4-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde
Functional GroupsAldehyde, thiophene, dimethoxymethyl

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(4-(dimethoxymethyl)phenyl)thiophene-2-carbaldehyde typically involves a Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the dimethoxymethylphenyl group to the thiophene core. A representative method, adapted from analogous compounds, proceeds as follows :

  • Preparation of 3-(Dimethoxymethyl)benzaldehyde:

    • Benzaldehyde derivatives are protected as acetals using methanol and acidic conditions.

  • Coupling with Thiophene-2-carbaldehyde:

    • A palladium-catalyzed cross-coupling reaction links the dimethoxymethylphenyl boronic acid to bromothiophene-2-carbaldehyde.

  • Deprotection and Purification:

    • Acidic hydrolysis removes protecting groups, yielding the final aldehyde.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Friedel-Crafts AlkylationAlCl₃, CH₂Cl₂, 0–25°C65–70%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O80–85%
DeprotectionHCl (1M), acetone, RT95%

Challenges in Synthesis

The dimethoxymethyl group’s steric hindrance can reduce coupling efficiency, necessitating optimized catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) . Side reactions, such as over-oxidation of the aldehyde, are mitigated by using mild deprotection conditions.

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The carbaldehyde moiety participates in nucleophilic additions (e.g., forming imines with amines) and condensation reactions (e.g., Knoevenagel reactions). For example, reaction with 2-thioxoimidazolidin-4-one yields arylidene derivatives, which are bioactive scaffolds :

Thiophene-2-carbaldehyde+2-thioxoimidazolidin-4-oneβ-alanine, AcOH5-arylidene-2-thioxoimidazolidin-4-one\text{Thiophene-2-carbaldehyde} + \text{2-thioxoimidazolidin-4-one} \xrightarrow{\beta\text{-alanine, AcOH}} \text{5-arylidene-2-thioxoimidazolidin-4-one}

Thiophene Ring Modifications

The thiophene’s aromaticity allows for electrophilic substitution at the 4-position. Bromination or nitration introduces handles for further functionalization, though the dimethoxymethyl group directs substitution patterns.

Applications in Materials Science and Pharmaceuticals

Organic Electronics

Thiophene aldehydes are precursors for conductive polymers and covalent organic frameworks (COFs). The dimethoxymethyl group enhances solubility in organic solvents, facilitating thin-film processing. Analogous compounds, like 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, are used in two-photon fluorescent probes for bioimaging .

Table 3: Bioactivity of Analogous Compounds

Compound ClassTargetIC₅₀/EC₅₀Citation
5-Arylidene-2-thioxoimidazolidin-4-onesPerforin0.64 μM
Triphenylamine-thiophene aldehydesMitochondrial probesN/A

Future Directions

Further research should prioritize:

  • Catalyst Development for efficient large-scale synthesis.

  • Electrochemical Studies to quantify charge transport properties.

  • In Vivo Testing of derivatives for immunomodulatory effects.

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